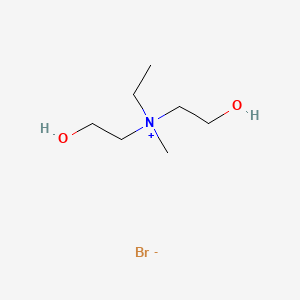
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide” is a chemical compound with the linear formula C9H10BrNOS . It has a molecular weight of 260.154 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide” is represented by the linear formula C9H10BrNOS .
Physical And Chemical Properties Analysis
“4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide” is a solid substance . It has a melting point of 146 - 147 .
Wissenschaftliche Forschungsanwendungen
Synthon Modularity in Cocrystals
Research on cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids explores the modularity of synthons, which are structural units within molecules that dictate how molecular crystals form. This study demonstrates the deliberate strategy and prediction of synthons, emphasizing the robustness of acid–amide heterosynthons across different crystal structures. Such research is pivotal for designing new materials with tailored properties for various applications, including pharmaceuticals and materials science (Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013).
Environmental Impact of Brominated Compounds
Studies on novel brominated flame retardants review their occurrence in indoor air, dust, consumer goods, and food, highlighting the environmental persistence and potential risks associated with their use. This research connects the increasing application of these compounds with the need for more comprehensive studies on their occurrence, fate, and toxicity. Such insights are essential for developing safer chemical alternatives and environmental protection strategies (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Hydroxyapatite for Pollution Control
Hydroxyapatite, a calcium phosphate biomaterial, is studied for its promising applications in treating air, water, and soil pollution due to its adsorption capacities, ion-exchange capability, and thermal stability. This multifunctional material's utility in environmental remediation showcases the innovative use of materials science in addressing global environmental challenges (Maya Ibrahim, M. Labaki, Jean‐Marc Giraudon, J. Lamonier, 2020).
Antioxidant Activity and Molecular Mechanisms
Gallic acid, a naturally occurring compound with structural similarity to the subject of interest, has been extensively studied for its anti-inflammatory properties and potential therapeutic applications in treating inflammation-related diseases. Research on gallic acid provides insights into the molecular mechanisms underlying its pharmacological activities, contributing to our understanding of how similar compounds might be harnessed for health benefits (Jinrong Bai, Yunsen Zhang, et al., 2020).
Safety and Hazards
The safety information for “4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-6-8(2-3-9(7)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHYAQOHOXXINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674422 |
Source


|
| Record name | 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide | |
CAS RN |
157672-18-9 |
Source


|
| Record name | 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)
![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)





![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)


